

# An In-depth Technical Guide to Ilexoside XLVIII: Chemical Structure and Properties

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## Compound of Interest

Compound Name: Ilexoside XLVIII

Cat. No.: B11935273

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## Abstract

**Ilexoside XLVIII**, a triterpenoid saponin isolated from the leaves of *Ilex kudincha*, has garnered scientific interest due to its potential as an Acyl-CoA:cholesterol acyltransferase (ACAT) inhibitor. This document provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of **Ilexoside XLVIII**. It includes detailed tables of its chemical and physical properties, a description of the experimental protocols for its isolation and the assessment of its ACAT inhibitory activity, and a discussion of the potential signaling pathways it may modulate. This guide is intended to serve as a foundational resource for researchers and professionals in drug development exploring the therapeutic potential of **Ilexoside XLVIII**.

## Chemical Structure and Properties

**Ilexoside XLVIII** is a complex triterpenoid saponin. Its structure is characterized by a pentacyclic triterpene aglycone linked to sugar moieties.

## Chemical Structure

The systematic IUPAC name for **Ilexoside XLVIII** is (2S,3S,4S,5R,6R)-6-[[[(3S,4R,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-4-(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-

1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid.[1] The chemical structure of **Ilexoside XLVIII** is depicted below.

(Image of the 2D chemical structure of **Ilexoside XLVIII** would be placed here if image generation were supported)

## Physicochemical Properties

A summary of the key physicochemical properties of **Ilexoside XLVIII** is presented in the table below. This data is crucial for its handling, formulation, and for understanding its pharmacokinetic profile.

Property	Value	Source
Molecular Formula	C42H66O15	[1]
Molecular Weight	810.96 g/mol	[2]
CAS Number	129095-76-7	[2]
Canonical SMILES	<chem>C[C@]12CC--INVALID-LINK--(C)C)C(=O)O[C@H]6--INVALID-LINK--CO)O)O)C)C)(C)CO"&gt;C@@HO[C@H]7--INVALID-LINK--C(=O)O)O)O"&gt;C@@HO</chem>	[1]
Solubility	Information on solubility is limited. For experimental purposes, it is advised to test solubility in various solvents. To enhance solubility, warming the solution to 37°C and using an ultrasonic bath may be effective.	[2]
Storage	For stock solutions, it is recommended to store in aliquots at -20°C for up to one month or at -80°C for up to six months to prevent degradation from repeated freeze-thaw cycles.	[2]

## Biological Activity and Mechanism of Action

**Illexoside XLVIII** has been identified as an inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT).[3] ACAT is an intracellular enzyme responsible for the esterification of cholesterol to form cholesteryl esters, which are then stored in lipid droplets. The inhibition of ACAT is a

therapeutic strategy being explored for conditions associated with abnormal cholesterol accumulation, such as atherosclerosis.

## ACAT Inhibition

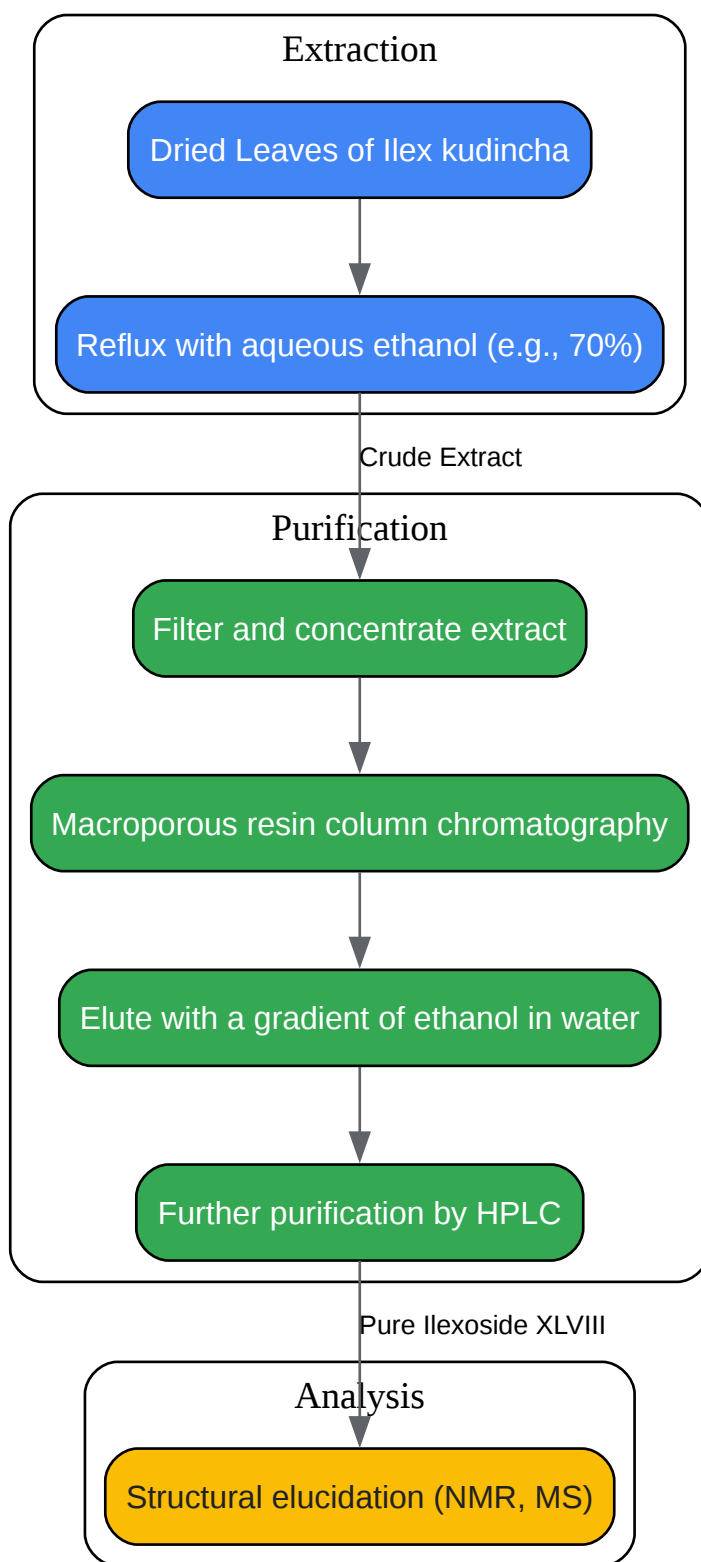
By inhibiting ACAT, **Ilexoside XLVIII** can prevent the accumulation of cholesteryl esters within cells. This action may have several downstream effects, including the modulation of cellular cholesterol homeostasis and potentially reducing the formation of foam cells, which are a key component of atherosclerotic plaques. The precise inhibitory concentration (IC<sub>50</sub>) of **Ilexoside XLVIII** against ACAT has not been widely reported and would be a valuable parameter to determine in further studies.

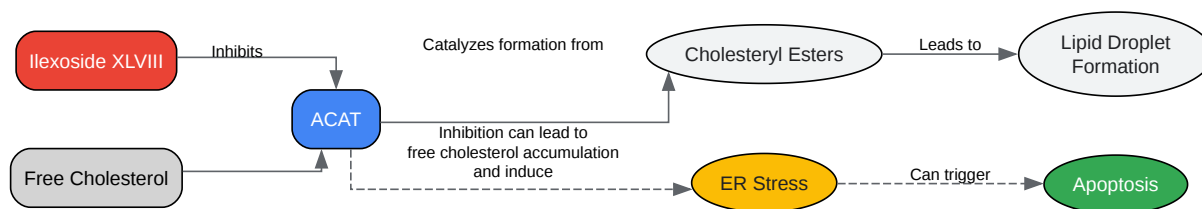
## Experimental Protocols

This section outlines the general methodologies for the isolation of **Ilexoside XLVIII** from its natural source and for assessing its ACAT inhibitory activity. These protocols are based on established techniques for saponin extraction and enzyme inhibition assays.

## Isolation and Purification of Ilexoside XLVIII from Ilex kudincha

The following is a generalized workflow for the extraction and isolation of **Ilexoside XLVIII**.





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## References

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- 2. Discovery of selective ACAT2 antagonist via a combination strategy based on deep docking, pharmacophore modelling, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
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